3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is an organic compound characterized by its complex structure, which includes methoxyphenyl and propoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with 4-propoxybenzylamine to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid and 4-propoxybenzoic acid.
Reduction: Formation of 4-methoxybenzyl alcohol and 4-propoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of inflammatory mediators or modulation of pain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxyphenyl)propionic acid: Similar structure but with an amino group instead of the carbonyl and propoxy groups.
3-(4-Methoxyphenyl)propionic acid: Lacks the amino and propoxy groups, simpler structure.
3-(4-Propoxyphenyl)propionic acid: Similar but lacks the methoxy and amino groups.
Uniqueness
3-{[(4-Methoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-12-26-17-10-4-14(5-11-17)18(13-19(22)23)21-20(24)15-6-8-16(25-2)9-7-15/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXMZKXLUBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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